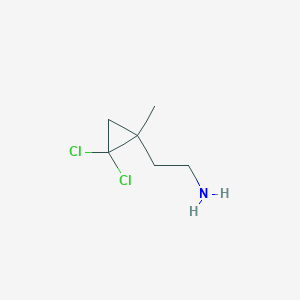
2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine is a versatile small molecule scaffold used in various scientific research applications. Its unique structure, featuring a cyclopropyl ring with two chlorine atoms and a methyl group, makes it an interesting compound for chemical synthesis and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine typically involves the reaction of 2,2-dichloro-1-methylcyclopropane with ethylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The chlorine atoms in the cyclopropyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditions include acidic or basic medium at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Nucleophiles like sodium azide, thiols; reaction conditions include polar aprotic solvents and elevated temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of azides, thiols, and other substituted derivatives.
Scientific Research Applications
2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: As a probe to study biological pathways and enzyme interactions.
Medicine: Potential use in drug discovery and development for targeting specific molecular pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride
- This compound derivatives
Uniqueness
This compound stands out due to its unique cyclopropyl ring structure with two chlorine atoms and a methyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H11Cl2N |
|---|---|
Molecular Weight |
168.06 g/mol |
IUPAC Name |
2-(2,2-dichloro-1-methylcyclopropyl)ethanamine |
InChI |
InChI=1S/C6H11Cl2N/c1-5(2-3-9)4-6(5,7)8/h2-4,9H2,1H3 |
InChI Key |
QFULRTHOYNSXGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(Cl)Cl)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


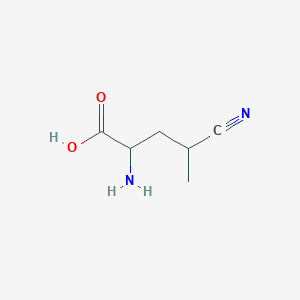

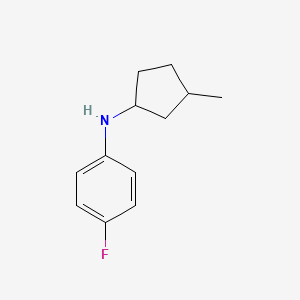
![1-[(Furan-2-ylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13285915.png)

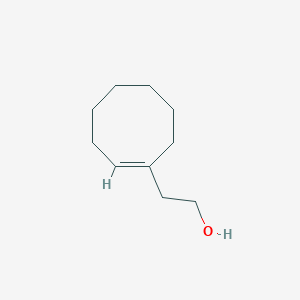
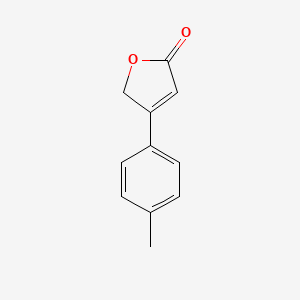
![(2-Methylpentan-3-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13285940.png)
amine](/img/structure/B13285959.png)
![Methyl 4-[4-(aminomethyl)phenoxy]butanoate](/img/structure/B13285966.png)

![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B13285988.png)

![3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B13285995.png)
